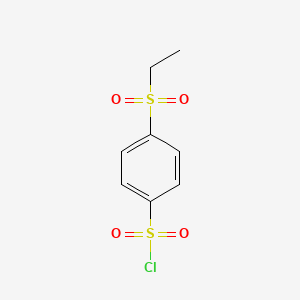

4-(Ethanesulfonyl)benzene-1-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-ethylsulfonylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO4S2/c1-2-14(10,11)7-3-5-8(6-4-7)15(9,12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRRPNALBUTUND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099632-50-4 | |

| Record name | 4-(ethanesulfonyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Ethanesulfonyl)benzene-1-sulfonyl chloride

This guide provides a comprehensive overview of a primary synthetic pathway for 4-(ethanesulfonyl)benzene-1-sulfonyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical agents. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights based on established chemical principles.

Introduction: The Significance of Diaryl Sulfones

Diaryl sulfones are a class of organic compounds characterized by two aryl groups attached to a sulfonyl functional group. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The target molecule, this compound, is a valuable building block, enabling the introduction of the arylsulfonyl moiety into more complex structures. Its synthesis requires a strategic approach, typically involving the formation of a diaryl sulfone core followed by functionalization to introduce the sulfonyl chloride group.

Proposed Synthetic Pathway: A Two-Step Approach

A logical and efficient pathway for the synthesis of this compound involves a two-step process, beginning with the formation of ethyl phenyl sulfone, followed by an electrophilic aromatic substitution to introduce the sulfonyl chloride group.

Caption: A high-level overview of the proposed two-step synthesis of this compound.

Part 1: Synthesis of the Core Intermediate: Ethyl Phenyl Sulfone

The initial and crucial step is the synthesis of ethyl phenyl sulfone. This intermediate serves as the backbone upon which the desired sulfonyl chloride functionality will be installed. Ethyl phenyl sulfone is a versatile compound in its own right, often used in organic synthesis and polymer chemistry.[1][2]

Reaction Principle: Friedel-Crafts Sulfonylation

The synthesis of ethyl phenyl sulfone can be achieved via a Friedel-Crafts-type reaction. In this approach, benzene is reacted with ethanesulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid activates the ethanesulfonyl chloride, making it a potent electrophile that can attack the electron-rich benzene ring.

Experimental Protocol: Synthesis of Ethyl Phenyl Sulfone

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) |

| Benzene | 78.11 | 0.5 | 39.06 |

| Ethanesulfonyl chloride | 128.57 | 0.25 | 32.14 |

| Aluminum chloride (anhydrous) | 133.34 | 0.275 | 36.67 |

| Dichloromethane (DCM) | 84.93 | - | 250 mL |

| 5% Hydrochloric acid | - | - | 200 mL |

| Saturated Sodium Bicarbonate | - | - | 100 mL |

| Brine | - | - | 100 mL |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (36.67 g, 0.275 mol) and 150 mL of dry dichloromethane (DCM).

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. A solution of ethanesulfonyl chloride (32.14 g, 0.25 mol) in 50 mL of dry DCM is added to the dropping funnel. This solution is then added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.

-

Aromatic Addition: Following the addition of the ethanesulfonyl chloride solution, a solution of benzene (39.06 g, 0.5 mol) in 50 mL of dry DCM is added dropwise over 30 minutes, again keeping the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is carefully poured onto 300 g of crushed ice and 100 mL of concentrated hydrochloric acid. The mixture is stirred until all the solids have dissolved. The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 50 mL).

-

Purification: The combined organic layers are washed successively with 5% hydrochloric acid (100 mL), water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL). The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl phenyl sulfone.

-

Final Product: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure ethyl phenyl sulfone as a white to light yellow crystalline powder.[2] The melting point should be in the range of 35-40 °C.

Part 2: Chlorosulfonation of Ethyl Phenyl Sulfone

With the ethyl phenyl sulfone intermediate in hand, the next step is the introduction of the sulfonyl chloride group onto the aromatic ring. This is achieved through an electrophilic aromatic substitution reaction, specifically chlorosulfonation.

Reaction Principle: Electrophilic Aromatic Substitution

Chlorosulfonation involves the reaction of an aromatic compound with chlorosulfonic acid (ClSO₃H). The ethylsulfonyl group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta position. However, under forcing conditions, substitution at the para position can be achieved. For the synthesis of this compound, we are targeting the para isomer. The reaction with an excess of chlorosulfonic acid will favor the formation of the desired product.

Caption: A step-by-step workflow for the chlorosulfonation of ethyl phenyl sulfone.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the chlorosulfonation of similar aromatic compounds.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) |

| Ethyl Phenyl Sulfone | 170.23 | 0.1 | 17.02 |

| Chlorosulfonic acid | 116.52 | 0.25 | 29.13 |

| Dichloromethane (DCM) | 84.93 | - | 150 mL |

| Ice Water | - | - | 300 mL |

| Sodium Carbonate Solution | - | - | As needed |

| Sodium Bicarbonate Solution | - | - | As needed |

| Saturated Brine | - | - | 100 mL |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl phenyl sulfone (17.02 g, 0.1 mol) in 100 mL of dry dichloromethane (DCM).

-

Cooling: Cool the solution to -5 °C using an ice-salt bath.

-

Addition of Chlorosulfonic Acid: A solution of chlorosulfonic acid (29.13 g, 0.25 mol) in 50 mL of dry DCM is added to the dropping funnel. This solution is then added dropwise to the stirred ethyl phenyl sulfone solution over 60 minutes, ensuring the temperature remains below 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 60 minutes.

-

Workup: The reaction mixture is carefully poured into a beaker containing 300 mL of ice water with vigorous stirring. The organic phase is separated.

-

Washing and Neutralization: The organic layer is washed sequentially with a dilute sodium carbonate solution, a saturated sodium bicarbonate solution, water, and finally with saturated brine. This is to neutralize any remaining acid.

-

Drying and Evaporation: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as a hexane/ethyl acetate mixture, to afford the final product as a solid.

Safety Considerations

-

Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Aluminum chloride is also corrosive and reacts with moisture in the air. It should be handled in a dry environment.

-

Benzene is a known carcinogen and is highly flammable. Handle with extreme care in a fume hood.

-

The workup procedures involving quenching with water can be exothermic and should be performed cautiously with adequate cooling.

Conclusion

The synthesis of this compound presented herein provides a reliable and scalable pathway for obtaining this valuable synthetic intermediate. The two-step approach, involving the initial formation of ethyl phenyl sulfone followed by chlorosulfonation, is based on well-established and understood organic reactions. By carefully controlling the reaction conditions and adhering to the safety protocols, researchers can successfully synthesize this compound for further application in drug discovery and development.

References

-

Qassem, T. A., et al. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters, 7(1), 1-14. [Link]

-

PrepChem. (n.d.). Synthesis of 4-ethylbenzenesulfonyl chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chem-Impex. (n.d.). Ethyl phenyl sulfone. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 4-(Ethanesulfonyl)benzene-1-sulfonyl chloride in Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 4-(Ethanesulfonyl)benzene-1-sulfonyl chloride (CAS No. 1099632-50-4), a key bifunctional reagent in modern organic synthesis. Addressed to researchers, medicinal chemists, and process development scientists, this document navigates the theoretical underpinnings of its solubility, offers predictive insights based on structural analogy, and furnishes robust, field-proven experimental protocols for both qualitative and quantitative solubility determination. Recognizing the limited availability of public quantitative data, this guide emphasizes practical methodologies and the critical interplay between solubility and reactivity, particularly with protic solvents. The aim is to empower scientists to make informed solvent selections for synthesis, purification, and formulation, ensuring procedural safety, efficiency, and reproducibility.

Introduction and Physicochemical Profile

This compound is an aromatic organic compound featuring two distinct sulfonyl functionalities: an ethylsulfone group and a sulfonyl chloride group. This dual-functional nature makes it a valuable building block in the synthesis of complex molecules, particularly in the development of sulfonamide-based pharmaceuticals and other specialty chemicals. The sulfonyl chloride moiety serves as a highly reactive electrophilic site for reaction with nucleophiles, while the ethylsulfone group modifies the molecule's polarity, electronic properties, and potential for biological interactions.

A thorough understanding of its solubility is paramount for its effective use. Solvent choice dictates not only the homogeneity of a reaction mixture but also influences reaction kinetics, impurity profiles, and the feasibility of downstream processing, such as crystallization and chromatography.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1099632-50-4 | [1] |

| Molecular Formula | C₈H₉ClO₄S₂ | [1][2][3] |

| Molecular Weight | 268.74 g/mol | [1][2][3] |

| Appearance | Solid (predicted) | General observation for similar compounds |

| Melting Point | Data not publicly available | - |

| Boiling Point | Data not publicly available | - |

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of similia similibus solvuntur ("like dissolves like"). The overall solubility of this compound is a balance between its polar and nonpolar structural elements.

-

Polar Components : The molecule contains two highly polar sulfone (SO₂) groups and an electrophilic sulfonyl chloride (SO₂Cl) group. These groups contribute to dipole-dipole interactions and can act as hydrogen bond acceptors.

-

Nonpolar Components : The central benzene ring and the terminal ethyl group are nonpolar (hydrophobic), favoring interactions with nonpolar solvents through van der Waals forces.

This duality suggests that the compound will exhibit moderate to good solubility in a range of polar aprotic and some nonpolar organic solvents, while its reactivity will complicate its stability in polar protic solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

-

δD : Dispersion forces (from atomic interactions)

-

δP : Polar forces (from dipole moments)

-

δH : Hydrogen bonding forces

For a solute to dissolve in a solvent, their respective Hansen parameters must be similar. While the specific HSP values for this compound are not published, they can be estimated using group contribution methods. Given its structure, it is expected to have significant δP and moderate δD values.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility. It calculates the chemical potential of a molecule in a liquid phase from first principles, offering a highly accurate predictive tool without the need for experimental data. For novel compounds like this compound, employing COSMO-RS software would be an authoritative method for screening a wide array of potential solvents and predicting quantitative solubility, thereby guiding experimental work.

Estimated Solubility Profile and Practical Considerations

While specific quantitative data is scarce, a qualitative solubility profile can be estimated based on the behavior of analogous sulfonyl chlorides such as 4-ethylbenzene-1-sulfonyl chloride and ethanesulfonyl chloride.[4][5]

Table 2: Estimated Qualitative Solubility of this compound at Ambient Temperature

| Solvent Class | Solvent Example | Predicted Solubility | Rationale & Remarks |

| Polar Aprotic | Dichloromethane (DCM) | Soluble | Good balance of polarity. Commonly used for reactions with sulfonyl chlorides. |

| Tetrahydrofuran (THF) | Soluble | Ether oxygen can solvate the polar groups. | |

| Acetone | Soluble | Polar aprotic nature is well-suited for dissolving sulfonyl chlorides.[4] | |

| Acetonitrile (MeCN) | Soluble | High polarity effectively solvates the sulfonyl groups. | |

| N,N-Dimethylformamide (DMF) | Soluble | Highly polar, excellent solvent for a wide range of reagents. | |

| Nonpolar Aromatic | Toluene | Soluble | Benzene ring interacts favorably with the aromatic core of the solute.[4] |

| Ethers | Diethyl Ether | Soluble | Effective at solvating sulfonyl chlorides.[5] |

| Polar Protic | Water | Insoluble & Reactive | Highly polar water has poor interaction with the hydrophobic parts. The compound will readily hydrolyze at the water interface to form the corresponding sulfonic acid and HCl. |

| Alcohols (e.g., Ethanol) | Reactive | Although it may appear to dissolve, it will undergo solvolysis to form the corresponding sulfonate ester.[4][5] This is a chemical reaction, not true dissolution. | |

| Nonpolar Aliphatic | Hexanes | Sparingly Soluble / Insoluble | Lack of polarity makes it a poor solvent for the highly polar sulfonyl groups. Often used as an anti-solvent for crystallization. |

Causality Behind Solvent Reactivity: The sulfur atom in the sulfonyl chloride group is highly electrophilic. Protic solvents, such as water and alcohols, contain nucleophilic oxygen atoms with lone pairs of electrons. These nucleophiles readily attack the electrophilic sulfur center, leading to the displacement of the chloride leaving group in an Sₙ2-type reaction. This process, known as solvolysis, is often rapid and exothermic, fundamentally altering the chemical identity of the solute. Therefore, for any application that requires the sulfonyl chloride to remain intact, the use of anhydrous aprotic solvents is mandatory.

Experimental Protocols for Solubility Determination

As a self-validating system, experimental verification is crucial. The following protocols provide a systematic approach to determining solubility in the laboratory.

Protocol for Qualitative Solubility Screening

This rapid method provides a practical assessment of solubility across a range of solvents, essential for initial process development.

Methodology:

-

Preparation : Dispense approximately 10-20 mg of this compound into a series of clean, dry 1-dram vials.

-

Solvent Addition : To each vial, add 1 mL of the selected anhydrous organic solvent.

-

Agitation : Vigorously agitate the vials using a vortex mixer for 1-2 minutes at a controlled ambient temperature (e.g., 20-25 °C).

-

Visual Inspection : Observe the contents of each vial against a dark, contrasting background.

-

Classification :

-

Soluble : The solid completely dissolves, yielding a clear, particle-free solution.

-

Partially Soluble : A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble : The solid shows no apparent sign of dissolving.

-

-

Documentation : Record the observations for each solvent tested.

Protocol for Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound at a specific temperature.

Methodology:

-

Sample Preparation : Add an excess amount of this compound to a sealed, screw-cap vial containing a known volume (e.g., 5.0 mL) of the desired anhydrous solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration : Place the vial in a temperature-controlled shaker or agitator set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated.

-

Phase Separation : After equilibration, allow the vial to stand undisturbed at the set temperature until the excess solid has settled. To ensure no suspended particles are sampled, filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

-

Dilution : Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification : Analyze the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve must be prepared using standard solutions of the compound at known concentrations.

-

Calculation : Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor. Express solubility in standard units (e.g., mg/mL, mol/L).

Practical Application: Solvent Selection Workflow

The choice of solvent is a critical decision in any synthetic procedure involving this compound, for instance, in the common synthesis of sulfonamides via reaction with an amine. The following workflow provides a logical decision-making process.

Caption: Logical workflow for selecting a suitable reaction solvent.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from analogous sulfonyl chlorides.[6][7][8]

-

Corrosivity : Sulfonyl chlorides are corrosive and cause severe skin burns and eye damage. Contact with moisture can release hydrochloric acid (HCl), exacerbating their corrosive effects.

-

Toxicity : They are typically harmful if swallowed and may be toxic if inhaled or absorbed through the skin.[9]

-

Handling : Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases and nucleophiles.

References

-

PubChem. (n.d.). Ethanesulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methanesulfonylbenzene-1-sulfonyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-Acetylbenzenesulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Benzyloxy)benzene-1-sulfonyl chloride. Retrieved from [Link]

Sources

- 1. 1099632-50-4|this compound|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. 16712-69-9 CAS MSDS (4-Ethylbenzene-1-sulfonyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Ethanesulfonyl Chloride|Ethyl Sulfonyl Chloride|ESC|China|CAS 594-44-5|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]

- 6. 4-Methanesulfonylbenzene-1-sulfonyl chloride | C7H7ClO4S2 | CID 2735182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Acetylbenzenesulfonyl chloride | C8H7ClO3S | CID 266418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(Benzyloxy)benzene-1-sulfonyl chloride | C13H11ClO3S | CID 4738385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of 4-(Ethanesulfonyl)benzene-1-sulfonyl chloride

Introduction: The Challenge of a Bifunctional Reagent

4-(Ethanesulfonyl)benzene-1-sulfonyl chloride is a highly reactive bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring both an electrophilic sulfonyl chloride moiety and a stable ethanesulfonyl group, makes it a versatile building block for the synthesis of complex sulfonamides and sulfonate esters. The presence of two distinct sulfur-oxidation states within one molecule offers unique synthetic handles for constructing novel chemical entities.

However, the very feature that makes this compound synthetically valuable—the highly reactive sulfonyl chloride group—also renders it susceptible to degradation. The integrity of the starting material is paramount for reproducible and successful downstream applications. This guide provides a detailed examination of the chemical stability of this compound, explains the causality behind its degradation pathways, and establishes rigorous, field-proven protocols for its storage and handling. The principles outlined here are derived from the well-documented behavior of analogous sulfonyl chlorides and are designed to ensure the long-term viability and purity of this reagent.

Inherent Reactivity and Stability Profile

Molecular Structure and Electronic Effects

The stability of this compound is dictated by the chemistry of its sulfonyl chloride (-SO₂Cl) functional group. The sulfur atom in this group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement creates a significant partial positive charge on the sulfur atom, making it an exceptionally strong electrophile.

Furthermore, the ethanesulfonyl (-SO₂CH₂CH₃) group at the para-position is a potent electron-withdrawing group. Through resonance and inductive effects, it pulls electron density away from the benzene ring, which in turn further withdraws electron density from the sulfonyl chloride group. This electronic cascade intensifies the electrophilic character of the sulfonyl chloride's sulfur atom, making it even more susceptible to nucleophilic attack than unsubstituted benzenesulfonyl chloride.[1]

The Primary Degradation Pathway: Hydrolysis

The most significant and immediate threat to the stability of this compound is hydrolysis. Sulfonyl chlorides react readily with water and other nucleophiles.[2] The reaction with water proceeds via a nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the chloride ion and the formation of the corresponding sulfonic acid and hydrochloric acid (HCl).

Reaction: C₂H₅SO₂-C₆H₄-SO₂Cl + H₂O → C₂H₅SO₂-C₆H₄-SO₃H + HCl

This degradation process is self-catalyzing. The generation of HCl creates an acidic microenvironment that can accelerate the hydrolysis of the remaining sulfonyl chloride. Even trace amounts of moisture in the storage container or absorbed from the atmosphere during handling can initiate this destructive cycle, leading to a rapid decline in purity. It is crucial to recognize that this compound is classified as "moisture sensitive" for this reason.[3]

Core Protocols for Storage and Handling

The central principle for maintaining the integrity of this compound is the strict exclusion of moisture and other incompatible nucleophiles.

Optimal Storage Conditions

To ensure long-term stability, the following conditions are mandatory:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[4][5] | Reduces the kinetic rate of potential degradation reactions. While stable at ambient temperature if perfectly dry, cooling provides an additional layer of protection. Some suppliers even recommend cold-chain transportation.[6] |

| Atmosphere | Store under an inert, dry atmosphere (e.g., Nitrogen or Argon).[5] | Displaces atmospheric moisture and oxygen, preventing the primary hydrolysis pathway. This is the most critical parameter for long-term stability. |

| Container | Use a tightly-sealed container with a secure, lined cap (e.g., PTFE liner).[4] | Prevents ingress of atmospheric moisture during storage. The container must be made of a material non-reactive to corrosive substances. |

| Location | Store in a dedicated, dry, and well-ventilated corrosives area.[3][5] | Ensures segregation from incompatible materials and provides a safe environment in case of an accidental spill. |

Chemical Incompatibilities

To prevent unintended reactions and maintain purity, this compound must be stored away from the following substances:

-

Water/Moisture: Causes rapid hydrolysis to the corresponding sulfonic acid.[7]

-

Amines: Reacts vigorously to form sulfonamides.[2]

-

Strong Bases (e.g., NaOH, KOH): Promotes rapid decomposition.[7]

-

Strong Oxidizing Agents: Although the sulfur is in a high oxidation state, strong oxidizers present a general chemical incompatibility risk.[7]

Safe Handling Workflow

Due to its corrosive nature and high reactivity, a stringent handling protocol is essential. The compound is known to cause severe skin burns and eye damage.[4][5]

-

Preparation: Whenever possible, handle the compound in a controlled atmosphere, such as a glove box or glove bag purged with nitrogen or argon. If a glove box is unavailable, work quickly and efficiently in a fume hood with low ambient humidity.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[4]

-

Aliquoting: Use only oven-dried glassware and stainless-steel spatulas. For creating solutions, use anhydrous grade solvents from a freshly opened bottle or a solvent purification system.

-

Sealing: After dispensing the required amount, flush the headspace of the original container with an inert gas (nitrogen or argon) before tightly resealing the cap. Parafilm or a similar sealant can be wrapped around the cap for additional protection.

-

Cleanup: Clean any spills immediately using an inert absorbent material like dry sand or soda ash.[7] Do not use water for cleanup.[7] All waste should be treated as hazardous.

Experimental Protocol: HPLC Purity Assessment

This protocol provides a self-validating system to assess the purity of this compound and quantify its primary degradant, 4-(Ethanesulfonyl)benzene-1-sulfonic acid.

Objective: To determine the percent purity of the sulfonyl chloride by reverse-phase HPLC.

Methodology:

-

Equipment and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

HPLC-grade Acetonitrile (ACN).

-

HPLC-grade water.

-

Trifluoroacetic Acid (TFA).

-

Volumetric flasks, pipettes, and autosampler vials.

-

-

Preparation of Mobile Phases:

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

-

Sample Preparation (Perform in a fume hood or glove box):

-

Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with Acetonitrile. This is the stock solution (~1 mg/mL).

-

Further dilute the stock solution 1:10 in a 50:50 mixture of Acetonitrile and Water to create a working solution of ~100 µg/mL.

-

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: 254 nm.

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |

-

-

Data Analysis and Interpretation:

-

The sulfonyl chloride, being more non-polar, will have a longer retention time than its more polar sulfonic acid hydrolysis product.

-

Integrate the peak areas for all components in the chromatogram.

-

Calculate the purity by dividing the peak area of the this compound by the total peak area of all components and multiplying by 100.

-

The presence of a significant, earlier-eluting peak is a strong indicator of degradation via hydrolysis.

-

Visualization: Stability and Handling Workflow

The following diagram outlines the critical decision points and procedures for maintaining the integrity of this compound from receipt to final use.

Caption: Decision workflow for handling this compound.

Conclusion

The chemical integrity of this compound is fundamentally dependent on the rigorous exclusion of moisture. Its heightened electrophilicity, a result of its bifunctional nature, makes it an excellent synthetic reagent but also exceptionally prone to hydrolysis. By adhering to the storage and handling protocols detailed in this guide—specifically, storage under a cool, dry, inert atmosphere in a tightly sealed container—researchers can mitigate the risk of degradation. Implementing these best practices is not merely a suggestion but a requirement to ensure the validity, reproducibility, and success of any research or development program utilizing this versatile compound.

References

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: Ethanesulfonyl chloride. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Benzene Sulfonyl Chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methanesulfonylbenzene-1-sulfonyl chloride. Retrieved from [Link]

-

Chemsrc. (2025). 4-(Methylsulfonyl)benzene-1-sulfonyl chloride. Retrieved from [Link]

-

Loba Chemie. (2019). BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

PubChem. (n.d.). 4-Acetylbenzenesulfonyl chloride. Retrieved from [Link]

-

Locher, H. H., et al. (1990). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. Biodegradation, 1(1), 55-64. Retrieved from [Link]

-

Robertson, R. E., & Laughton, P. M. (1969). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 47(21), 4001-4006. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-(Ethanesulfonyl)benzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Hazard Classification

1.1. Chemical Identity

| Property | Value |

| Chemical Name | 4-(Ethanesulfonyl)benzene-1-sulfonyl chloride |

| Synonym | 4-ethylsulfonylbenzenesulfonyl chloride |

| CAS Number | 1099632-50-4 |

| Molecular Formula | C₈H₉ClO₄S₂ |

| Molecular Weight | 268.74 g/mol |

| Chemical Structure |

1.2. GHS Hazard Classification (Anticipated)

Based on the hazard profiles of analogous compounds such as 4-Ethylbenzene-1-sulfonyl chloride and Benzenesulfonyl chloride, this compound is anticipated to be classified as follows.[1]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1 | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |

| Hazardous to the Aquatic Environment, Acute Hazard | 2 | H401: Toxic to aquatic life |

Signal Word: Danger

Hazard Pictograms:

The Chemistry of Reactivity: Understanding the Hazard

The primary hazard associated with this compound stems from the electrophilic nature of the sulfonyl chloride group. This functional group readily reacts with nucleophiles, most notably water.

2.1. Hydrolysis

Contact with moisture, including humidity in the air, will lead to the exothermic hydrolysis of the sulfonyl chloride, generating corrosive hydrochloric acid and 4-(ethanesulfonyl)benzenesulfonic acid. T[2]his reaction is the underlying cause of the severe skin and eye burns associated with this class of compounds.

2.2. Incompatibilities

Beyond water, this reagent is incompatible with a range of substances. P[1]rudent laboratory practice dictates avoiding contact with:

-

Strong Oxidizing Agents: May lead to violent reactions.

-

Strong Bases: Can cause vigorous and exothermic reactions.

-

Alcohols and Amines: Will react to form sulfonate esters and sulfonamides, respectively, in exothermic reactions.

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

A stringent PPE protocol is paramount when handling this compound. The following diagram outlines the correct sequence for donning and doffing PPE to minimize exposure risk.

Caption: PPE Donning and Doffing Workflow.

Table of Recommended PPE:

| Body Part | Protection | Standard |

| Eyes/Face | Chemical splash goggles and a face shield | ANSI Z87.1 / EN 166 |

| Skin | Chemical-resistant lab coat and nitrile gloves (double gloving is advised) | EN 374 |

| Respiratory | Work should be conducted in a certified chemical fume hood. For emergencies, a NIOSH-approved respirator with an acid gas cartridge is necessary. | NIOSH/MSHA approved |

Prudent Handling and Storage Practices

4.1. Handling

-

Always handle this compound within a certified chemical fume hood to avoid inhalation of corrosive vapors. *[1] Ensure all glassware and equipment are scrupulously dry to prevent hydrolysis.

-

Use compatible utensils for transfers (e.g., glass, PTFE).

-

Avoid creating dust or aerosols.

-

Wash hands thoroughly after handling, even if gloves were worn.

[1]4.2. Storage

-

Store in a tightly sealed, properly labeled container.

-

The storage area should be cool, dry, and well-ventilated. *[1] Store away from incompatible materials, particularly water and bases. * A desiccator or a dry box is recommended for long-term storage to maintain integrity.

Emergency Protocols: Preparedness is Key

Accidents can happen, and a well-defined emergency plan is critical.

5.1. First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

5.2. Accidental Release

The following workflow illustrates the appropriate response to a small-scale laboratory spill.

Caption: Laboratory Spill Response Workflow.

Fire-Fighting and Disposal Considerations

6.1. Fire-Fighting Measures

-

Suitable Extinguishing Media: Dry chemical, carbon dioxide, or foam. *[2] Unsuitable Extinguishing Media: DO NOT USE WATER. T[2]he violent reaction with water will produce corrosive and toxic fumes.

-

Specific Hazards: Thermal decomposition may produce toxic gases, including hydrogen chloride and sulfur oxides. F[1]irefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

6.2. Disposal

Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local regulations. This material should be treated as hazardous waste.

Conclusion

While this compound is a valuable synthetic tool, its inherent reactivity demands a thorough understanding of its hazards and the implementation of rigorous safety protocols. By adhering to the principles of proactive risk assessment, proper use of personal protective equipment, and diligent handling and storage practices, researchers can safely unlock the synthetic potential of this versatile reagent.

References

-

International Chemical Safety Cards (ICSCs). (n.d.). ICSC 0198 - SULPHURYL CHLORIDE. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

-

PubChem. (n.d.). GHS Classification Summary. Retrieved from [Link]

-

Angene Chemical. (2021-05-01). Safety Data Sheet: 2-(Naphthalen-1-yl)ethanesulfonyl chloride. Retrieved from [Link]

Sources

discovery and history of 4-(Ethanesulfonyl)benzene-1-sulfonyl chloride

An In-Depth Technical Guide to 4-(Ethanesulfonyl)benzene-1-sulfonyl chloride: Synthesis, Properties, and Applications

Abstract

This compound is a bifunctional aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Characterized by the presence of both a highly reactive sulfonyl chloride group and a chemically robust ethyl sulfone moiety, this reagent serves as a specialized building block for introducing a disubstituted benzene ring with distinct electronic properties into target molecules. This guide provides a comprehensive overview of its historical context, a detailed, field-proven methodology for its synthesis, an analysis of its chemical properties, and a discussion of its primary applications, particularly in the development of novel therapeutic agents. The content herein is structured to provide both foundational knowledge and practical insights for scientists and drug development professionals.

Introduction and Historical Context

The history of this compound is not one of a singular, celebrated discovery but is intrinsically linked to the broader development of aromatic sulfonyl chlorides. The parent compound, benzenesulfonyl chloride, has been a cornerstone of organic chemistry since the late 19th century, primarily prepared through the chlorosulfonation of benzene.[1][2] Its utility was famously demonstrated in the Hinsberg test for distinguishing primary, secondary, and tertiary amines, a classic reaction that underscores the reactivity of the sulfonyl chloride group.[1]

Aryl sulfonyl chlorides are valued as versatile electrophilic reagents.[1] They react readily with a wide range of nucleophiles, most notably amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.[3] This reactivity forms the basis of their extensive use as intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[4][5]

The emergence of specifically substituted analogues like this compound is a modern development, driven by the demands of rational drug design and materials science. While its exact first synthesis is not prominently documented, it was likely developed as a bespoke intermediate for creating complex molecules where the para-substituted ethyl sulfone group could serve as a polar, non-metabolizable hydrogen bond acceptor to enhance biological activity or modulate physicochemical properties.[6] Compounds of this class are frequently cited in patent literature as key intermediates for advanced therapeutic agents, such as kinase inhibitors.[7][8]

Physicochemical Properties and Structural Analysis

The molecular structure of this compound dictates its reactivity and utility. The key feature is the benzene ring substituted at the 1- and 4-positions with two different sulfur-based functional groups.

-

The Sulfonyl Chloride Group (-SO₂Cl): This is the primary reactive site. The sulfur atom is in a high oxidation state (+6) and is bonded to two electronegative oxygen atoms and a chlorine atom, rendering it highly electrophilic and susceptible to nucleophilic attack.[3]

-

The Ethanesulfonyl (Ethyl Sulfone) Group (-SO₂CH₂CH₃): Located at the para-position, this group is a strong electron-withdrawing moiety. It is chemically stable and acts as a polar functional group that can influence the solubility, metabolic stability, and receptor-binding interactions of its derivatives.

A summary of its key properties is presented below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1099632-50-4[9] |

| Molecular Formula | C₈H₉ClO₄S₂[10][11] |

| Molecular Weight | 268.74 g/mol [10] |

| Appearance | Typically a white to off-white solid |

| SMILES | CCS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl[11] |

| Predicted XlogP | 1.5[11] |

Synthesis Methodology

The synthesis of this compound is not commonly detailed in standard literature but can be achieved through established organosulfur chemistry principles. The most logical and controllable pathway involves the chlorination of a pre-formed sulfonic acid precursor. This approach avoids the potential for undesired side reactions that could occur during the direct chlorosulfonation of ethyl phenyl sulfone.

Expert Rationale for Synthetic Strategy

The chosen two-step strategy—oxidation followed by chlorination—provides superior control over the final product. Direct chlorosulfonation of ethyl phenyl sulfone, while theoretically possible, would require harsh conditions and could lead to a mixture of isomers and polysulfonated byproducts, complicating purification. By first creating the sulfonic acid and then converting it to the sulfonyl chloride, we ensure high regioselectivity and a cleaner reaction profile. The use of thionyl chloride in the second step is advantageous as its byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying the workup process.[12]

Role in Medicinal Chemistry

The sulfonamide group is a privileged scaffold in drug design, found in a wide array of approved drugs, including:

-

Antibacterials: The original "sulfa drugs."

-

Diuretics: Such as hydrochlorothiazide.

-

Anticonvulsants: For example, topiramate.

-

Protease Inhibitors: Key components in HIV and Hepatitis C therapies.

By using this compound, medicinal chemists can introduce the 4-(ethylsulfonyl)phenyl moiety into a drug candidate. This group serves several strategic purposes:

-

Structural Rigidity: It provides a well-defined vector for orienting other functional groups within a receptor's binding pocket.

-

Polarity and Solubility: The sulfone group is a strong hydrogen bond acceptor, which can be used to improve aqueous solubility and engage in specific interactions with protein targets.

-

Metabolic Stability: Unlike many other functional groups, the ethyl sulfone is highly resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.

-

Modulation of Electronics: As a potent electron-withdrawing group, it influences the pKa of adjacent functionalities, which can be critical for optimizing binding or cell permeability.

Conclusion

This compound represents a valuable and specialized tool for the modern synthetic chemist. While it lacks the storied history of simpler reagents like benzenesulfonyl chloride, its importance is defined by the functional advantages it confers in the targeted synthesis of complex molecules. Its bifunctional nature—a reactive handle for coupling and a stable, property-modulating group—ensures its continued application in the rational design of new pharmaceuticals and advanced materials. Understanding its synthesis and reactivity allows researchers to strategically leverage its unique properties to overcome challenges in drug discovery and molecular engineering.

References

Sources

- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Buy 4-[(2-Ethylpiperidin-1-yl)sulfonyl]benzenesulfonyl chloride | 1094943-03-9 [smolecule.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Methanesulfonylbenzene-1-sulfonyl chloride | C7H7ClO4S2 | CID 2735182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. 1099632-50-4|this compound|BLD Pharm [bldpharm.com]

- 10. scbt.com [scbt.com]

- 11. PubChemLite - this compound (C8H9ClO4S2) [pubchemlite.lcsb.uni.lu]

- 12. patents.justia.com [patents.justia.com]

Methodological & Application

synthesis of novel sulfonamides using 4-(Ethanesulfonyl)benzene-1-sulfonyl chloride

Application Notes & Protocols: Synthesis of Novel Sulfonamides using 4-(Ethanesulfonyl)benzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of prontosil, the sulfonamide scaffold has been integral to the development of a vast array of therapeutic agents.[1] These compounds exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic effects.[2] A key reason for their prevalence is their ability to act as bioisosteres for amides and carboxylic acids, offering similar geometries for receptor binding but with improved metabolic stability and pharmacokinetic profiles.[1]

The synthesis of novel sulfonamide libraries is a critical activity in drug discovery. The classic and most reliable method for creating the sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine.[3] This application note provides a detailed guide to leveraging This compound , a versatile bifunctional reagent, for the synthesis of new chemical entities. The presence of the ethylsulfonyl group offers a distinct point for modifying polarity, solubility, and metabolic stability, making it an attractive building block for novel drug candidates.

Reagent Profile: this compound

Understanding the physicochemical properties of the key reagent is paramount for successful and safe synthesis. The dual-sulfone nature of this molecule makes the sulfonyl chloride group highly electrophilic and reactive.

| Property | Value | Reference |

| Chemical Name | This compound | [4] |

| CAS Number | 1099632-50-4 | [4] |

| Molecular Formula | C₈H₉ClO₄S₂ | [4][5] |

| Molecular Weight | 268.74 g/mol | [4] |

| Appearance | (Typically a solid, specific form may vary by supplier) | |

| Reactivity | Reacts with water and nucleophiles (e.g., amines, alcohols). Moisture sensitive. | [6] |

| Solubility | Soluble in many organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, and Toluene. | [7] |

Reaction Principle and Mechanism

The formation of a sulfonamide from a sulfonyl chloride and a primary or secondary amine is a classic example of nucleophilic acyl-type substitution, occurring at a sulfur center instead of a carbon.[8]

The Causality Behind the Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the highly electrophilic sulfur atom of the sulfonyl chloride. The electron-withdrawing nature of the two oxygen atoms and the chlorine atom makes the sulfur atom electron-deficient and thus a prime target for nucleophiles.

-

Formation of a Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, re-forming the sulfur-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: A base, typically a tertiary amine like triethylamine (TEA) or pyridine, removes the proton from the nitrogen atom.[8] This step is crucial as it neutralizes the hydrochloric acid (HCl) generated in the reaction, preventing it from protonating the starting amine and rendering it non-nucleophilic.[8]

Reaction Mechanism: Sulfonamide Formation

Caption: Nucleophilic attack of an amine on the sulfonyl chloride, followed by elimination of HCl.

Detailed Experimental Protocol

This protocol provides a robust, general method for the synthesis of N-substituted 4-(ethanesulfonyl)benzenesulfonamides. It is designed to be self-validating through in-process monitoring and clear steps for purification and analysis.

Materials and Reagents:

-

This compound (1.0 equiv.)

-

Primary or secondary amine of choice (1.05-1.2 equiv.)

-

Triethylamine (TEA) or Pyridine (1.5-2.0 equiv.)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Deionized Water

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

TLC plates (Silica gel 60 F₂₅₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Protocol Steps:

-

Reaction Setup (The "Why"):

-

In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve the chosen amine (1.05 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM.

-

Rationale: Anhydrous conditions are critical because sulfonyl chlorides readily hydrolyze in the presence of water, which would reduce the yield.[3] The inert atmosphere prevents side reactions with atmospheric moisture. A slight excess of the amine can help drive the reaction to completion.

-

-

Reagent Addition (The "Why"):

-

Cool the amine solution to 0 °C in an ice-water bath.

-

In a separate flask, dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes using a dropping funnel.

-

Rationale: The reaction is exothermic. Initial cooling to 0 °C helps to control the reaction rate, prevent the formation of side products, and ensure safety. Slow, dropwise addition prevents a rapid temperature increase.[9]

-

-

Reaction Progression (The "Why"):

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-12 hours.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexanes and ethyl acetate. Check for the consumption of the starting amine.

-

Rationale: Allowing the reaction to proceed at room temperature provides the necessary energy for completion. TLC is a crucial and simple in-process control that validates the reaction is proceeding as expected by showing the disappearance of starting materials and the appearance of a new product spot.[9]

-

-

Work-up and Extraction (The "Why"):

-

Once the reaction is complete, quench it by adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

-

Rationale: The water quench stops the reaction. The 1M HCl wash removes unreacted amine and the triethylamine base. The NaHCO₃ wash removes any residual acidic species. The brine wash removes the bulk of the dissolved water from the organic layer, facilitating the final drying step.

-

-

Drying and Concentration (The "Why"):

-

Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Rationale: Removing all traces of water is essential before removing the solvent to prevent potential hydrolysis of any remaining reactive species and to obtain a dry crude product.

-

-

Purification and Characterization (The "Why"):

-

Purify the crude solid/oil by either recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Characterize the pure product using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

FTIR: To identify characteristic functional group stretches (e.g., S=O around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, N-H for primary/secondary sulfonamides around 3300 cm⁻¹).

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

-

-

Rationale: Purification is necessary to remove impurities and side products. Full characterization provides unequivocal proof of the identity and purity of the newly synthesized compound, ensuring the trustworthiness of the result.

-

Experimental Workflow Diagram

Caption: General workflow for the synthesis of sulfonamides.

Safety and Handling Precautions

Scientific integrity demands a commitment to safety. Both sulfonyl chlorides and amines pose significant hazards.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[10] All operations should be conducted inside a certified chemical fume hood.[11]

-

Reagent Hazards:

-

Sulfonyl Chlorides: These compounds are corrosive and lachrymatory (tear-inducing).[12] They cause severe skin burns and eye damage.[10][13] They react with water, including moisture in the air and on skin, to produce corrosive HCl gas.[6] Avoid inhalation of dust or vapors.[12]

-

Amines: Many amines are corrosive, flammable, and toxic. Always consult the specific Safety Data Sheet (SDS) for the amine being used.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any unreacted sulfonyl chloride carefully with a suitable nucleophile (like a dilute amine solution) before disposal.

References

-

PubChem. (n.d.). 4-Methanesulfonylbenzene-1-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

New Jersey Department of Health. (2000, August). Hazard Summary: Benzene Sulfonyl Chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

- Mondal, S., & Roy, N. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.

-

LibreTexts Chemistry. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]

- Page, M. I., & Pur-Shahmiri, M. (2007). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry, 72(16), 6211–6214.

- Hughes, D. L. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9142–9146.

-

Organic Chemistry Explained. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. Retrieved from [Link]

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1099632-50-4|this compound|BLD Pharm [bldpharm.com]

- 5. PubChemLite - this compound (C8H9ClO4S2) [pubchemlite.lcsb.uni.lu]

- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 7. 16712-69-9 CAS MSDS (4-Ethylbenzene-1-sulfonyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.pt [fishersci.pt]

- 12. nj.gov [nj.gov]

- 13. 4-Methanesulfonylbenzene-1-sulfonyl chloride | C7H7ClO4S2 | CID 2735182 - PubChem [pubchem.ncbi.nlm.nih.gov]

protocol for sulfonylation of primary amines with 4-(Ethanesulfonyl)benzene-1-sulfonyl chloride

Application Note & Protocol: Synthesis of N-Substituted 4-(Ethanesulfonyl)benzenesulfonamides

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1][2] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a valuable isostere for amides and carboxylic acids, often improving pharmacokinetic properties such as water solubility, bioavailability, and metabolic stability.[1] This protocol details the synthesis of N-substituted sulfonamides via the reaction of a primary amine with 4-(Ethanesulfonyl)benzene-1-sulfonyl chloride, a versatile building block that introduces a polar ethylsulfonyl group, potentially modulating the physicochemical properties of the final compound for specific drug design applications.

This guide provides a comprehensive, field-proven protocol designed for researchers, scientists, and drug development professionals. It emphasizes not just the procedural steps but the underlying chemical principles, ensuring both successful execution and the ability to troubleshoot and adapt the methodology.

Reaction Mechanism and Scientific Principles

The synthesis of a sulfonamide from a sulfonyl chloride and a primary amine is a classic nucleophilic substitution reaction.[3] The process is predicated on the high electrophilicity of the sulfur atom in the sulfonyl chloride, which is rendered electron-deficient by the adjacent electronegative oxygen and chlorine atoms.

Core Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur center of the this compound.

-

Formation of a Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, removes the proton from the nitrogen atom, neutralizing the resulting ammonium species and generating the final sulfonamide product.[4][5] The base is crucial as it scavenges the hydrochloric acid (HCl) byproduct, preventing it from protonating the starting primary amine and rendering it non-nucleophilic.[3]

Caption: The nucleophilic substitution mechanism for sulfonamide formation.

Controlling Critical Side Reactions

Scientific integrity in synthesis requires anticipating and mitigating unwanted side reactions.

-

Di-sulfonylation: The newly formed sulfonamide product (R-NH-SO₂-Ar) still possesses an acidic proton on the nitrogen. In the presence of a strong base or excess sulfonyl chloride, this proton can be removed, and the resulting anion can attack a second molecule of the sulfonyl chloride.[4][6]

-

Mitigation: This is best controlled by the slow, dropwise addition of the sulfonyl chloride solution to the amine, maintaining a low instantaneous concentration of the electrophile.[6] Using a slight excess of the amine (or a 1:1 stoichiometry) and avoiding overly strong bases can also favor mono-sulfonylation.[4][6]

-

-

Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis by water, which forms the unreactive sulfonic acid.[4]

-

Mitigation: The reaction must be conducted under anhydrous (dry) conditions, using dry solvents and glassware, and preferably under an inert atmosphere (e.g., nitrogen or argon).[4]

-

-

Sulfonate Ester Formation: If an alcohol is used as a solvent, it can compete with the amine nucleophile, leading to the formation of a sulfonate ester byproduct.[4]

-

Mitigation: Always use aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).[4]

-

Materials, Reagents, and Safety

Reagent and Equipment List

| Reagent / Material | Purpose | Key Properties / Grade | Supplier Example |

| This compound | Electrophile | Purity ≥97% | Sigma-Aldrich, TCI |

| Primary Amine (e.g., Benzylamine) | Nucleophile | Purity ≥98% | Acros Organics |

| Triethylamine (Et₃N) or Pyridine | Base (HCl Scavenger) | Anhydrous, ≥99.5% | Fisher Scientific |

| Dichloromethane (DCM) | Aprotic Solvent | Anhydrous, ACS Grade | J.T. Baker |

| Ethyl Acetate (EtOAc) | Extraction Solvent | ACS Grade | EMD Millipore |

| Saturated Aqueous NH₄Cl | Quenching Agent | N/A | Lab Prepared |

| Brine (Saturated Aqueous NaCl) | Washing Agent | N/A | Lab Prepared |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | Granular, ACS Grade | VWR |

| Silica Gel | Stationary Phase | 230-400 mesh, Grade 60 | Sorbent Technologies |

| Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet | Reaction Apparatus | Standard borosilicate | N/A |

Safety & Handling Precautions

-

This compound: This compound is corrosive and causes severe skin burns and eye damage.[7][8] It is also moisture-sensitive. Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Keep the container tightly closed and store it in a dry place, preferably in a desiccator.[7]

-

Solvents (DCM, EtOAc): These are volatile and flammable. Handle them in a well-ventilated fume hood away from ignition sources.

-

Bases (Triethylamine, Pyridine): These are corrosive and have strong odors. Handle with care in a fume hood.

Detailed Experimental Protocol

This protocol describes the reaction of a primary amine with this compound on a 10 mmol scale. Adjustments may be necessary for different substrates.

Caption: Standard workflow for the sulfonylation of a primary amine.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq., 10.0 mmol) and anhydrous dichloromethane (DCM, 40 mL).

-

Base Addition: Add triethylamine (1.5 eq., 15.0 mmol, ~2.1 mL) to the solution.

-

Cooling: Place the flask in an ice-water bath and stir the mixture for 10-15 minutes until the internal temperature reaches 0-5 °C.[4]

-

Sulfonyl Chloride Addition: In a separate dry vial, dissolve this compound (1.05 eq., 10.5 mmol) in a minimal amount of anhydrous DCM (~10 mL). Transfer this solution to a dropping funnel.

-

Reaction Execution: Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C. Slow addition is critical to prevent side reactions.[6]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

-

Monitoring: Monitor the consumption of the primary amine using Thin-Layer Chromatography (TLC) or LC-MS.[4] A typical TLC system would be 30% Ethyl Acetate in Hexanes.

-

Workup - Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction.[6]

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers with brine (1 x 30 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).[6]

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid or oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[6][9]

Troubleshooting and Optimization

A self-validating protocol includes a framework for addressing common challenges.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | 1. Hydrolyzed Sulfonyl Chloride: The reagent was exposed to moisture.[4][10] 2. Poorly Reactive Amine: The amine is sterically hindered or electron-deficient.[10] 3. Insufficient Base: HCl byproduct protonated the starting amine, halting the reaction. | 1. Use fresh, high-purity sulfonyl chloride. Ensure all glassware and solvents are scrupulously dry.[4] 2. Increase the reaction temperature after addition is complete (e.g., reflux in DCM or switch to a higher boiling solvent like THF). Consider using a more reactive sulfonylating agent if available.[10] 3. Ensure at least 1.1 equivalents of base are used. Re-check calculations. |

| Significant Di-sulfonylation Byproduct | 1. Excess Sulfonyl Chloride: Stoichiometry was incorrect.[4][6] 2. Rapid Addition: High local concentration of sulfonyl chloride favored reaction with the product. 3. Base is too Strong/Unhindered: The base readily deprotonates the mono-sulfonamide product, creating a nucleophile.[6] | 1. Use a 1:1 ratio of amine to sulfonyl chloride, or even a slight excess of the amine (1.1:1).[6] 2. Add the sulfonyl chloride solution slowly (over 30-60 min) at 0 °C.[6] 3. Switch from triethylamine to a weaker or more sterically hindered base like pyridine or 2,6-lutidine.[6] |

| Polar Byproduct (Sulfonic Acid) Observed | Presence of Water: Moisture in the solvent, reagents, or from the atmosphere hydrolyzed the sulfonyl chloride.[4] | 1. Use freshly opened anhydrous solvents. 2. Flame-dry all glassware before use. 3. Conduct the entire reaction under a positive pressure of an inert gas (N₂ or Ar). |

| Difficult Purification | Product Streaking on TLC: The sulfonamide N-H proton may be interacting strongly with the silica gel. Co-eluting Impurities: Byproducts have similar polarity to the desired product. | 1. Add 0.5-1% triethylamine or acetic acid to the chromatography eluent to improve peak shape. 2. Try an alternative purification method like recrystallization. Explore different solvent systems for chromatography. |

digraph "Troubleshooting_Flowchart" { graph [fontname="Arial", fontsize=12]; node [shape=diamond, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; node_action [shape=box, style=rounded, fillcolor="#FFFFFF", color="#34A853"]; node_cause [shape=box, style=rounded, fillcolor="#FFFFFF", color="#EA4335"];Start [label="Low Yield?"]; CheckTLC [label="Starting Material (SM)\nPresent on TLC?"]; CheckSideProducts [label="Di-sulfonylation or\nSulfonic Acid Present?"]; // Actions & Causes Action_Force [label="Increase reaction time/temp.\nConsider a more reactive base."]; Cause_Reagent [label="Cause: Inactive sulfonyl chloride\nor insufficient reaction."]; Action_Optimize [label="Use 1:1 stoichiometry.\nAdd sulfonyl chloride slowly at 0°C.\nUse a weaker base."]; Cause_Conditions [label="Cause: Incorrect stoichiometry\nor reaction conditions."]; Action_Dry [label="Use anhydrous solvents/glassware.\nRun under inert atmosphere."]; Cause_Moisture [label="Cause: Moisture contamination."]; Start -> CheckTLC; CheckTLC -> Action_Force [label="Yes"]; CheckTLC -> CheckSideProducts [label="No"]; Action_Force -> Cause_Reagent [style=dashed, arrowhead=none]; CheckSideProducts -> Action_Optimize [label="Di-sulfonylation"]; Action_Optimize -> Cause_Conditions [style=dashed, arrowhead=none]; CheckSideProducts -> Action_Dry [label="Sulfonic Acid"]; Action_Dry -> Cause_Moisture [style=dashed, arrowhead=none];

}

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog - Nuomeng Chemical [nuomengchemical.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.pt [fishersci.pt]

- 8. aksci.com [aksci.com]

- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Synthesis of N-Aryl-4-(ethanesulfonyl)benzenesulfonamides

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group (–SO₂NH–) is a cornerstone pharmacophore in modern medicinal chemistry. Its prevalence in a wide array of therapeutic agents stems from its ability to mimic the carboxylic acid moiety, act as a hydrogen bond donor and acceptor, and impart favorable physicochemical properties such as increased water solubility and metabolic stability.[1] The N-aryl-4-(ethanesulfonyl)benzenesulfonamide core, in particular, represents a versatile scaffold for the development of novel therapeutics targeting a range of diseases, including cancer, inflammation, and infectious diseases.[2][3][4] The synthesis of these compounds is most commonly achieved through the reaction of 4-(ethanesulfonyl)benzene-1-sulfonyl chloride with various aniline derivatives.[5] This document provides a comprehensive guide to this reaction, detailing the underlying mechanism, offering step-by-step experimental protocols, and discussing key considerations for successful synthesis and application in drug discovery programs.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of N-aryl-4-(ethanesulfonyl)benzenesulfonamides proceeds via a classical nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and subsequent deprotonation of the nitrogen to yield the stable sulfonamide product. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[5]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cbijournal.com [cbijournal.com]

Application Notes and Protocols for the Utilization of 4-(Ethanesulfonyl)benzene-1-sulfonyl chloride in Medicinal Chemistry

Introduction: The Strategic Importance of the Sulfonamide Scaffold